Source
Neuromedin S was first isolated from the rat brain and is recognized as an endogenous ligand for neuromedin U receptors. It is primarily expressed in the brain, with significant levels found in the suprachiasmatic nucleus, which is crucial for circadian rhythms. The expression of Neuromedin S mRNA has also been detected in other tissues such as the spleen and testis, although the peptide itself is predominantly localized in the brain .
Classification
Neuromedin S belongs to the neuromedin superfamily of peptides, which includes several other neuropeptides like neuromedin U. It is classified under neuropeptides due to its role in neurotransmission and neuromodulation within the central nervous system .
Methods
The synthesis of Neuromedin S involves several steps. Initially, a C-terminally extended fragment of Neuromedin S is synthesized using solid-phase peptide synthesis techniques. This fragment is then conjugated to a carrier protein (such as keyhole limpet hemocyanin) to produce antisera for immunological studies .
Technical Details
The synthesis process requires careful control of conditions to ensure proper folding and post-translational modifications. The peptide's sequence consists of 36 amino acids, and its synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for deprotection and coupling reactions .
Structure
Neuromedin S has a linear structure composed of 36 amino acids. Its sequence features a conserved C-terminal amidated sequence that is critical for receptor binding and activity. The structural configuration allows it to interact effectively with G protein-coupled receptors .
Data
The molecular formula for Neuromedin S is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.54 g/mol. The peptide's specific conformation is essential for its biological function, particularly its interaction with neuromedin U receptors .
Reactions
Neuromedin S undergoes various biochemical reactions primarily involving receptor binding and signal transduction pathways. Upon binding to its receptors (neuromedin U receptors), it activates intracellular signaling cascades that influence physiological responses such as circadian rhythm regulation and appetite control .
Technical Details
The interactions between Neuromedin S and its receptors typically involve conformational changes in the receptor structure, leading to the activation of G proteins and subsequent downstream signaling events. This process can be studied using techniques like radiolabeled ligand binding assays and receptor activation assays .
Process
Neuromedin S exerts its effects by binding to specific G protein-coupled receptors located in various brain regions. This binding initiates signaling pathways that modulate neuronal excitability and neurotransmitter release. In particular, Neuromedin S has been implicated in regulating circadian rhythms by influencing neuronal activity within the suprachiasmatic nucleus .
Data
Research indicates that Neuromedin S can affect locomotor activity and food intake through its action on these receptors. Studies have shown that disruption of Neuromedin S signaling can lead to altered circadian rhythms and appetite regulation in rodent models .
Physical Properties
Neuromedin S is a hydrophilic peptide with a relatively low solubility in organic solvents but high solubility in aqueous solutions. It exhibits stability under physiological conditions but can be sensitive to extreme pH levels or high temperatures.
Chemical Properties
The peptide's stability can be influenced by factors such as temperature, pH, and ionic strength of the solution. It typically maintains its biological activity within a physiological pH range (around 7.4) but may degrade under more extreme conditions .
Scientific Uses
Neuromedin S has been extensively studied for its roles in neurobiology, particularly concerning circadian rhythms and appetite regulation. Its potential applications include:
Rat neuromedin S (NMS) is a 36-amino acid neuropeptide (LPRLLHTDSRMATIDFPKKDPTTSLGRPFFLFRPRN-NH₂) characterized by a C-terminal amidation and a conserved disulfide bond between Cys²¹ and Cys²⁷. This structural arrangement is critical for its stability and receptor-binding affinity [1] [5]. The C-terminal heptapeptide (-PFFLFRPRN-NH₂) constitutes the active core, with the amidated asparagine (Asn³⁶) essential for biological activity. Mutational studies confirm that deletion or substitution of this residue abolishes receptor activation [1] [8]. NMS exhibits greater hydrophobicity than neuromedin U (NMU), influencing its distribution and receptor interaction kinetics [1].
Table 1: Structural Features of Rat Neuromedin S
Feature | Detail |
---|---|
Amino Acid Sequence | LPRLLHTDSRMATIDFPKKDPTTSLGRPFFLFRPRN-NH₂ |
Molecular Weight | 4240.3 Da (theoretical) / 4240.2 Da (observed) |
Disulfide Bond | Between Cys²¹ and Cys²⁷ |
Key Post-Translational Modification | C-terminal amidation (Asn³⁶) |
Active Core | C-terminal heptapeptide: -PFFLFRPRN-NH₂ |
NMS shares a phylogenetically conserved C-terminal heptapeptide (-FLFRPRN-NH₂) with NMU, explaining their overlapping affinity for NMUR1 and NMUR2 receptors [1] [4]. Despite this similarity, key differences exist:
Table 2: Structural and Functional Comparison of Rat NMS and NMU
Characteristic | NMS | NMU |
---|---|---|
Full Length | 36 amino acids | 23 amino acids |
Conserved C-Terminus | -FLFRPRN-NH₂ | -FLFRPRN-NH₂ |
N-Terminal Features | Hydrophobic (residues 1–20) | Shorter, less structured |
Primary Tissue Distribution | Suprachiasmatic nucleus (SCN) | Gut, hypothalamic nuclei |
Receptor Affinity (NMUR2) | Kd ≈ 0.1–0.5 nM | Kd ≈ 0.3–1.0 nM |
The rat NMS gene resides on chromosome 9 and encodes a 152-amino acid preproprotein (preproNMS). Differential cleavage by prohormone convertases (PC1/3 and PC2) generates three bioactive peptides:
NMS mRNA exhibits circadian rhythmicity in the SCN, peaking during the light phase under light/dark cycles. However, peptide distribution studies reveal discrepancies: while mRNA is restricted to the SCN core, NMS peptide is detected in the hypothalamus, midbrain, and brainstem. This suggests axonal transport to distal regions, where it influences brainstem functions [5] [7].
Table 3: PreproNMS-Derived Peptides and Functions
Peptide | Length | Cleavage Sites | Function |
---|---|---|---|
NMS-36 | 36 aa | Arg⁸⁵ ↓ Gly¹²¹ | Binds NMUR1/2; regulates circadian rhythm |
NSRP-34 | 34 aa | N-terminal region | Thermogenesis (NMUR1/2-independent) |
NSRP-37 | 37 aa | N-terminal region | Stress response modulation |
NMS activates two Gαq/11-coupled receptors:
Binding Determinants:
Signaling Cascade:Receptor activation triggers Gαq-mediated phospholipase C (PLC) stimulation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular Ca²⁺ and activates protein kinase C (PKC), ultimately regulating neuronal excitability and gene expression [1] [9]. In the SCN, NMS-induced Ca²⁺ flux phase-shifts circadian clocks via Per1 gene induction [1].
Table 4: NMUR1 and NMUR2 Distribution and Functions
Receptor | Primary Tissues | NMS Affinity (Kd) | Downstream Signaling | Physiological Role |
---|---|---|---|---|
NMUR1 | Uterus, gut, testis | 0.35 nM | Gαq/11 → PLC → Ca²⁺ | Smooth muscle contraction |
NMUR2 | SCN, PVN, brainstem | 0.09 nM | Gαq/11 → PLC → Ca²⁺ | Circadian rhythm, feeding suppression |
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